

The Pivotal Role of Methylated Histidine in Enzyme Active Sites: A Technical Guide

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Compound of Interest

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Abstract

Histidine, with its unique imidazole side chain, is a frequent key player in enzyme active sites, participating in catalysis, substrate binding, and metal coordination. The post-translational methylation of histidine at either the N1 (π , pi) or N3 (τ , tau) position of its imidazole ring introduces subtle yet profound changes to its physicochemical properties. This modification, catalyzed by a dedicated class of enzymes known as protein histidine methyltransferases (PHMTs), is emerging as a critical regulatory mechanism in a variety of cellular processes. This in-depth technical guide explores the core principles of histidine methylation, focusing on the enzymes that catalyze this modification, the resultant biochemical alterations, and the functional consequences for enzyme activity and downstream signaling pathways. We provide a compilation of quantitative data, detailed experimental methodologies, and visual representations of the key pathways and workflows to serve as a comprehensive resource for researchers in the field.

Introduction to Histidine Methylation

Histidine's imidazole side chain has a pKa near physiological pH, allowing it to act as both a proton donor and acceptor in enzymatic reactions.^[1] Methylation of the imidazole ring at either the N1 or N3 position fundamentally alters these properties. This post-translational modification is not a random event but is precisely controlled by specific enzymes, highlighting its regulatory

significance. The two primary forms of methylated histidine found in proteins are 1-methylhistidine (1-MeH) and 3-methylhistidine (3-MeH).

The Enzymology of Histidine Methylation

The methylation of histidine residues in proteins is catalyzed by S-adenosyl-L-methionine (SAM)-dependent protein histidine methyltransferases (PHMTs). Three key enzymes have been identified and characterized in mammals:

- SETD3 (SET Domain Containing 3): Primarily responsible for the N3-methylation of histidine 73 (His73) in β -actin.[1]
- METTL9 (Methyltransferase-like 9): A broad-specificity N1-methyltransferase that targets histidine within a "His-x-His" (HxH) motif, where 'x' is typically a small amino acid.[2]
- METTL18 (Methyltransferase-like 18): Catalyzes the N3-methylation of His245 in the ribosomal protein RPL3.

Biochemical Consequences of Histidine Methylation

The addition of a methyl group to the histidine imidazole ring has several important biochemical consequences:

- Increased Basicity: Methylation increases the pKa of the imidazole ring, making it more basic. This alters the protonation state at physiological pH and can impact the residue's ability to participate in acid-base catalysis.
- Fixed Tautomeric State: The imidazole ring of histidine can exist in two tautomeric forms. Methylation locks the ring into a single tautomer, which can have significant implications for its interactions with substrates and other residues.
- Steric Effects and Hydrophobicity: The addition of a methyl group increases the steric bulk and hydrophobicity of the histidine side chain, which can influence protein folding, stability, and protein-protein interactions.
- Altered Metal Chelation: Histidine is a common ligand for metal ions in metalloenzymes. Methylation can modulate the affinity and coordination geometry of metal binding. For

instance, N1-methylation of an HxH-containing peptide was shown to reduce its zinc binding affinity.^[3]

Quantitative Data on Histidine Methylation

Physicochemical Properties of Methylated Histidine

Compound	pKa of Imidazole Ring	Notes
L-Histidine	~6.0	Can act as both a proton donor and acceptor at physiological pH.
1-Methyl-L-histidine	Higher than histidine	Increased basicity compared to the unmodified amino acid.
3-Methyl-L-histidine	Higher than histidine	Increased basicity compared to the unmodified amino acid.

Note: Specific pKa values for 1-methylhistidine and 3-methylhistidine can vary depending on the chemical environment.

Kinetic Parameters of Protein Histidine Methyltransferases

The following tables summarize the available kinetic data for SETD3 and METTL9.

Table 1: Kinetic Parameters for SETD3

Substrate	Enzyme	KM (μM)	kcat (min-1)	kcat/KM (M-1s-1)	Reference
β-actin	Human SETD3	0.8	0.7	14583	[4]
β-actin	Rat SETD3	1.0	0.5	8333	[1]
S-adenosyl-L-methionine	Human SETD3	0.1	0.7	116667	[4]
S-adenosyl-L-methionine	Rat SETD3	0.2	0.5	41667	[1]
Actin Peptide (66-88)	Human SETD3	0.17	-	-	[5]

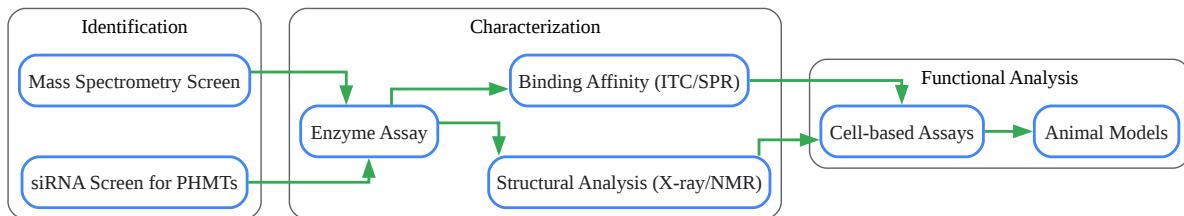
Table 2: Kinetic Parameters for METTL9

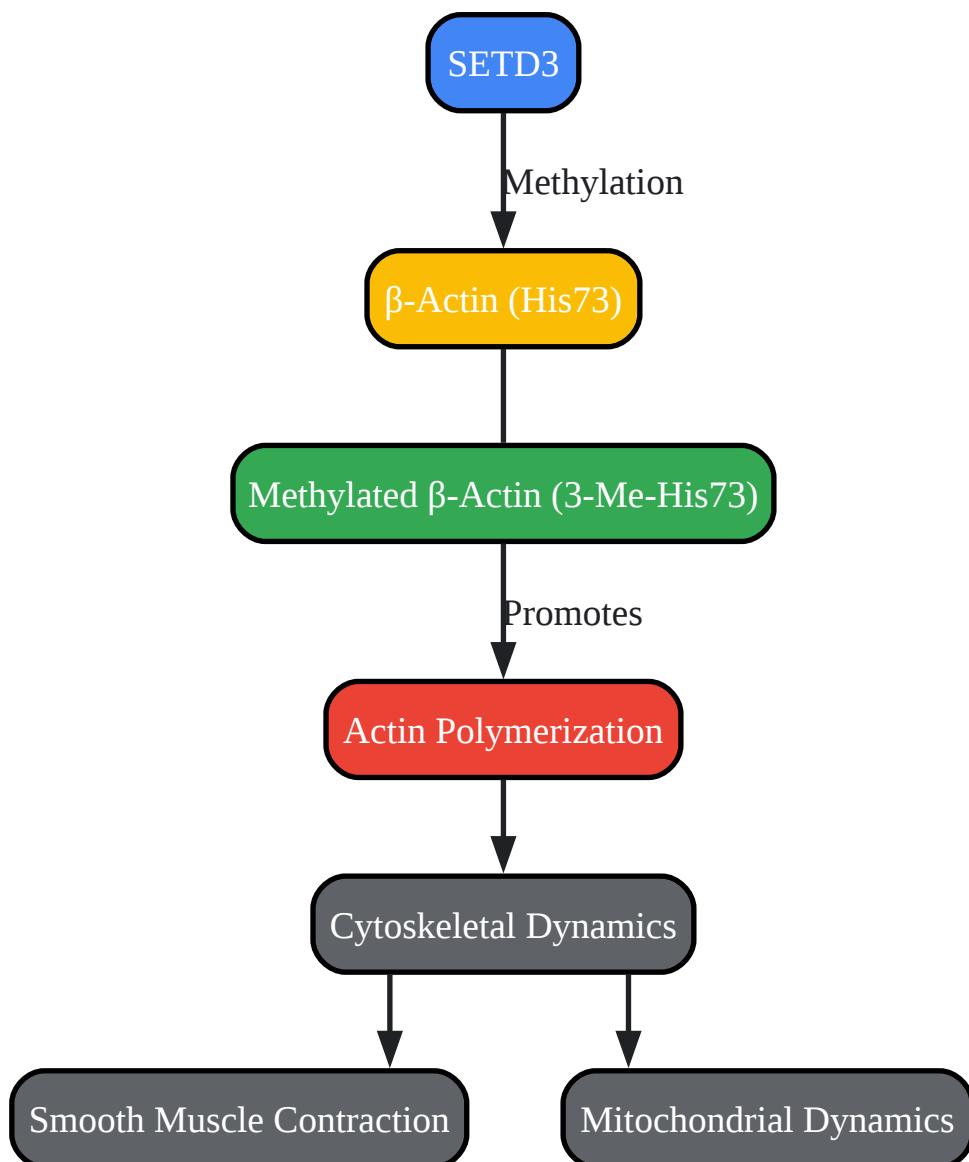
Substrate	Enzyme	KM (μM)	kcat (s-1)	kcat/KM (M-1s-1)	Reference
SLC39A766-74 peptide	METTL9	15.11	0.04427	2930	[2]

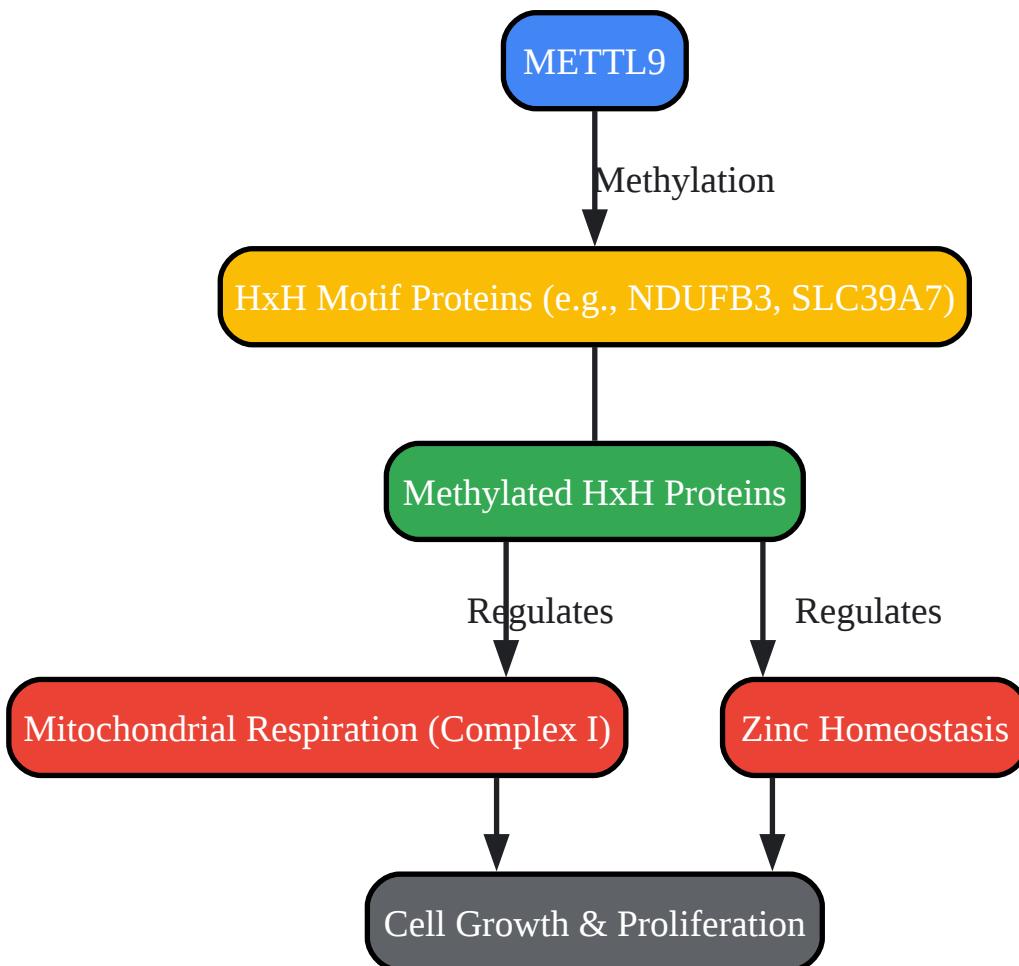
Experimental Protocols and Workflows

General Workflow for Studying Histidine Methylation

The study of protein histidine methylation typically involves a multi-step process, from identifying methylated proteins to characterizing the functional consequences.







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